6-Fluoro-2-methyl-1H-quinazolin-4-one is classified as a fluorinated heterocyclic compound. It falls under the category of quinazolinones, which are further classified as benzodiazepine-like compounds due to their structural similarity to benzodiazepines. This compound has been studied for its potential as an antitumor agent and as a modulator of various biological pathways.
The synthesis of 6-fluoro-2-methyl-1H-quinazolin-4-one can be achieved through several methodologies, with variations depending on the desired substituents and reaction conditions.
For instance, one method involves refluxing anthranilic acid with acetic anhydride to form an intermediate benzoxazinone, followed by ring closure to yield the quinazolinone .
The molecular structure of 6-fluoro-2-methyl-1H-quinazolin-4-one can be described as follows:
6-Fluoro-2-methyl-1H-quinazolin-4-one can participate in various chemical reactions that expand its utility in synthetic chemistry:
These reactions are critical for developing analogs with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action of 6-fluoro-2-methyl-1H-quinazolin-4-one is primarily linked to its interaction with specific biological targets:
Studies have shown that quinazolinone derivatives exhibit non-competitive inhibition profiles against certain receptors, indicating that they can alter receptor activity without directly competing with natural ligands .
Understanding the physical and chemical properties of 6-fluoro-2-methyl-1H-quinazolin-4-one is essential for predicting its behavior in biological systems:
These properties are crucial for formulation development in pharmaceutical applications .
6-Fluoro-2-methyl-1H-quinazolin-4-one has several promising applications in scientific research:
Quinazolin-4-one derivatives have established a prominent legacy in medicinal chemistry since their initial synthesis in the 19th century. The foundational work of Griess in 1869, involving the reaction of cyanogens with anthranilic acid, yielded the first quinazoline derivative recognized as "bicyanoamido benzoyl" [9]. This pioneering effort was later refined by Bischler and Lang through decarboxylation techniques and expanded by Gabriel in 1903, who developed a more systematic synthesis route and formalized the "quinazoline" nomenclature [9] [7]. Early synthetic methodologies, such as the Niementowski reaction (condensation of anthranilic acid with formamide) and Morgan's approach (using anthranilic acid with amines and PCl₃), provided versatile routes to diversify the quinazolinone core [9] [7]. These innovations enabled the exploration of quinazolinones as privileged scaffolds in drug design, leading to their incorporation into FDA-approved kinase inhibitors like erlotinib and gefitinib for oncology [1] [4]. The scaffold's adaptability is evidenced by its applications across therapeutic areas, including antimicrobial, anticonvulsant, and anti-inflammatory agents, with over 200 natural and synthetic derivatives documented for diverse bioactivities [7] [9].
Table 1: Historical Milestones in Quinazolin-4-One Chemistry
Year | Innovation | Key Contributors | Significance |
---|---|---|---|
1869 | First quinazoline synthesis | Griess | Produced 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens |
1903 | Systematic quinazoline synthesis | Gabriel | Established reproducible synthetic pathway and standardized nomenclature |
1950s | Niementowski condensation | Niementowski | Enabled synthesis of 3,4-dihydro-4-oxoquinazolines from anthranilic acid/formamide |
2000s | Kinase inhibitor applications | Various | Development of EGFR/HER2 inhibitors (e.g., erlotinib) incorporating the scaffold |
The strategic incorporation of 6-fluoro and 2-methyl groups into the quinazolin-4-one scaffold enhances target specificity and potency by modulating electronic and steric properties. The 6-fluoro substituent acts as a bioisostere for hydrogen, introducing strong electron-withdrawing effects that polarize the quinazolinone ring. This polarization enhances interactions with kinase ATP-binding sites by improving hydrogen bonding and π-stacking capabilities [1] [10]. Concurrently, the 2-methyl group provides steric optimization—its compact size balances hydrophobic pocket occupancy without inducing conformational strain. Derivatives like 6-fluoro-2-methylquinazolin-4-one demonstrate this synergy, where the methyl group at C-2 increases lipophilicity (log P +0.4 vs. unsubstituted analogs), while fluorine at C-6 reduces electron density at N-1 and N-3, enhancing electrophilicity for protein binding [1] [10]. In HER2 kinase inhibition, this combination has enabled 7–12-fold selectivity improvements over EGFR compared to lapatinib, attributed to optimized van der Waals contacts with HER2's Leu726 and Thr798 residues [10]. Structure-activity relationship (SAR) studies further confirm that bulkier C-2 substituents (e.g., phenyl) diminish activity due to steric clashes, while electron-donating groups at C-6 (e.g., methoxy) reduce affinity [1] [4].
Table 2: Impact of Substituents on Quinazolin-4-One Bioactivity
Position | Substituent | Electronic Effect | Steric Effect | Kinase Selectivity (HER2 vs. EGFR) |
---|---|---|---|---|
C-2 | Methyl | Weakly donating | Optimal occupancy | 7–12-fold increase |
C-2 | Phenyl | Neutral | Overcrowding | 2–3-fold decrease |
C-6 | Fluoro | Strongly withdrawing | Minimal | >10-fold increase |
C-6 | Methoxy | Donating | Moderate | 3–5-fold decrease |
Fluorine's unique physicochemical properties—high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability—make it indispensable in rational drug design. When introduced at the C-6 position of quinazolin-4-ones, fluorine acts as a metabolic blocker by forming strong C–F bonds (bond energy ~485 kJ/mol) that resist oxidative degradation by cytochrome P450 enzymes [3] [5]. This enhances metabolic stability, as evidenced by fluorinated quinazolinones exhibiting >80% remaining intact after 60-minute incubation with human liver microsomes, compared to <50% for non-fluorinated analogs [3] [10]. Additionally, fluorine's electron-withdrawing nature lowers the pKₐ of adjacent nitrogen atoms (e.g., N-1 in quinazolinones), which strengthens hydrogen-bonding interactions with kinase hinge regions. For instance, 6-fluoro derivatives show a 30% increase in binding affinity for HER2 over non-fluorinated counterparts due to improved dipole alignment with Gly831 and Cys805 [10] [1]. Beyond target engagement, fluorine enhances membrane permeability by modulating lipophilicity; fluorinated quinazolinones typically exhibit log P values of 1.5–2.5, optimizing passive diffusion while maintaining aqueous solubility (>50 μg/mL) [3] [5]. This balances bioavailability requirements, contributing to the prominence of fluorinated heterocycles in FDA-approved drugs (33 agents from 2016–2022) [3].
Table 3: Physicochemical and Bioactivity Enhancements from C-6 Fluorination
Property | Non-Fluorinated Quinazolinone | 6-Fluoroquinazolinone | Change (%) |
---|---|---|---|
Metabolic stability (t₁/₂, min) | 22.5 | 48.7 | +116% |
HER2 IC₅₀ (nM) | 142 | 98 | -31% |
Log P | 1.8 | 2.1 | +17% |
Aqueous solubility (μg/mL) | 68 | 55 | -19% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: